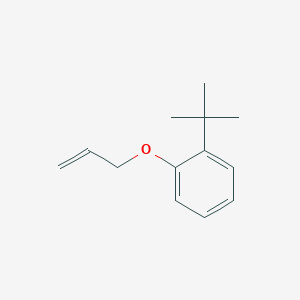

Allyl o-tert-butylphenyl ether

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-tert-butyl-2-prop-2-enoxybenzene |

InChI |

InChI=1S/C13H18O/c1-5-10-14-12-9-7-6-8-11(12)13(2,3)4/h5-9H,1,10H2,2-4H3 |

InChI Key |

ACDMECIMTJZSCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC=C |

Origin of Product |

United States |

Key Research Findings: the Claisen Rearrangement

The thermal rearrangement of Allyl o-tert-butylphenyl ether is a classic example of the Claisen rearrangement, leading to the formation of 2-allyl-6-tert-butylphenol.

The reaction proceeds through a concerted, intramolecular mechanism involving a cyclic, six-electron transition state. nrochemistry.comlibretexts.org The bulky o-tert-butyl group remains in its position, and the allyl group migrates to the other vacant ortho position on the aromatic ring. This process is highly regioselective due to the steric hindrance preventing migration to the substituted ortho position.

The reaction mechanism can be described in two main steps:

nrochemistry.comnrochemistry.com-Sigmatropic Rearrangement: Upon heating, the ether undergoes a concerted rearrangement. The C-O bond breaks as a new C-C bond forms between the γ-carbon of the allyl group and the C6 carbon of the phenyl ring. libretexts.orgclockss.org This forms a transient, non-aromatic dienone intermediate. ucalgary.ca

Tautomerization (Enolization): The dienone intermediate rapidly undergoes a proton shift to restore the highly stable aromatic system, yielding the final product, 2-allyl-6-tert-butylphenol. ucalgary.caclockss.org

Studies on similar systems, like allyl-4-tert-butylphenyl ether, have shown that this rearrangement can be achieved with 100% selectivity using various solid acid catalysts, presenting an environmentally friendly alternative to high-temperature thermal conditions. researchgate.netresearchgate.net Research using microwave-assisted synthesis has also demonstrated a significant acceleration of the Claisen rearrangement reaction rate compared to conventional heating. sioc-journal.cn

Catalysis in the Claisen Rearrangement of Allyl O Tert Butylphenyl Ether

Lewis Acid Catalysis

Lewis acids accelerate the Claisen rearrangement by coordinating to the ether oxygen, which polarizes the C-O bond and facilitates its cleavage. byjus.com This coordination lowers the activation energy of the researchgate.netresearchgate.net-sigmatropic shift. Various Lewis acids, from boron-based compounds to a range of metal salts, have been employed to catalyze this transformation for allyl aryl ethers.

Boron-Based Lewis Acids (e.g., BF3·OEt2, BCl3, Electrogenerated Boranes)

Boron-based Lewis acids are effective catalysts for the Claisen rearrangement. Boron trifluoride etherate (BF3·OEt2) is a commonly used catalyst that promotes the rearrangement of allyl aryl ethers under relatively mild conditions. For ortho-substituted substrates, the presence of the substituent can influence the reaction pathway.

Boron trichloride (BCl3) is a stronger Lewis acid than BF3·OEt2 and has been shown to be effective in the rearrangement of allyl aryl ethers, including those with alkyl groups in the ortho-position. Studies on o-alkylated allyl aryl ethers have shown that catalysis with BCl3 can lead to a mixture of ortho- and para-allyl phenols. researchgate.net This "para-effect" is particularly noticeable for substrates with bulky ortho substituents. researchgate.net

Electrogenerated boranes represent a newer approach to Lewis acid catalysis. In this method, a boron-based Lewis acid is generated in situ through an electrochemical process. This technique has been shown to effectively catalyze Claisen rearrangements, offering a potentially milder and more controlled alternative to traditional methods. researchgate.net

Table 1: Effect of Boron-Based Lewis Acids on the Claisen Rearrangement of an ortho-Substituted Allyl Aryl Ether (Representative Data)

| Entry | Catalyst | Substrate | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | BCl3 | Allyl o-methylphenyl ether | 6-allyl-2-methylphenol and 4-allyl-2-methylphenol | - | researchgate.net |

| 2 | Electrogenerated Borane | Allyl phenyl ether | 2-allylphenol (B1664045) | - | researchgate.net |

Metal Triflate Catalysts (e.g., Zinc Triflate, Lanthanide Triflates, Bismuth Triflate)

Metal triflates (M(OTf)n) are highly effective Lewis acid catalysts due to the strong electron-withdrawing nature of the triflate group, which enhances the Lewis acidity of the metal center. They are often tolerant to moisture and air, making them convenient to handle.

Lanthanide Triflates (Ln(OTf)3): Lanthanide triflates are known for their high catalytic activity, low toxicity, and stability. researchgate.net They have been successfully used in various organic transformations, including the Claisen rearrangement of allyl aryl ethers. researchgate.net Their catalytic activity can be tuned by changing the lanthanide metal.

Bismuth Triflate (Bi(OTf)3): Bismuth triflate is an inexpensive, non-toxic, and moisture-stable Lewis acid that has proven to be an efficient catalyst for the Claisen rearrangement of allyl naphthyl ethers. researchgate.net The reaction proceeds smoothly with a catalytic amount of Bi(OTf)3 to afford the corresponding ortho-allyl naphthol in good yields. researchgate.net Given its effectiveness with other aryl ethers, it is a strong candidate for catalyzing the rearrangement of allyl o-tert-butylphenyl ether.

Table 2: Metal Triflate Catalyzed Claisen Rearrangement of Allyl Aryl Ethers (Representative Data)

| Entry | Catalyst | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Yb(OTf)3 | Propionyl chloride with (E)-crotyl morpholine | Claisen adduct | >75 | princeton.edu |

| 2 | Bi(OTf)3 | Allyl 1-naphthyl ether | 2-allyl-1-naphthol | 85 | researchgate.net |

Other Metal Salts (e.g., FeCl3, CaCl2, Magnesium Chloride)

A variety of other metal salts have also been demonstrated to catalyze the Claisen rearrangement.

Iron(III) Chloride (FeCl3): FeCl3 is an inexpensive and readily available Lewis acid. It has been used to catalyze the Claisen rearrangement of allyloxyarenes, initiating the reaction at lower temperatures compared to the thermal process. nih.gov

Calcium Chloride (CaCl2) and Magnesium Chloride (MgCl2): While less common, alkaline earth metal salts like CaCl2 and MgCl2 can also exhibit Lewis acidity and promote organic reactions. In the context of the Claisen rearrangement, magnesium-alkoxide intermediates, formed from the reaction of organomagnesium reagents with allyloxyenones, have been shown to direct the stereoselectivity of the rearrangement through intramolecular chelation. nih.gov This suggests a potential role for magnesium salts in influencing the reaction.

Solid Acid Catalysts

Solid acid catalysts offer several advantages over homogeneous Lewis acids, including ease of separation, reusability, and reduced environmental impact. Zeolites and mesoporous silica (B1680970) materials are prominent examples of solid acids used in the Claisen rearrangement.

Zeolites and Mesoporous Silica Materials (e.g., MCM-41, HMS)

Zeolites: Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted and/or Lewis acid sites. Zeolites such as Beta (BEA), Mordenite (MOR), and Y (FAU) have been investigated for the Claisen rearrangement of allyl phenyl ether. researchgate.net The reaction over zeolites often yields the expected ortho-allylphenol, which can further cyclize to form 2,3-dihydro-2-methylbenzofuran. researchgate.net The product distribution is influenced by the zeolite structure and reaction conditions. researchgate.net

Mesoporous Silica Materials (MCM-41, HMS): MCM-41 (Mobil Composition of Matter No. 41) and HMS (Hexagonal Mesoporous Silica) are ordered mesoporous materials with high surface areas and tunable pore sizes. Their larger pores, compared to zeolites, can be advantageous for accommodating bulky molecules like this compound. The incorporation of aluminum into the silica framework of MCM-41 generates acid sites that are active for the Claisen rearrangement of allyl phenyl ether. researchgate.net

Role of Acid Sites and Pore Structure on Reactivity and Selectivity

The catalytic performance of zeolites and mesoporous silica in the Claisen rearrangement is intricately linked to their acidic properties and porous architecture.

Acid Sites: The nature, strength, and density of acid sites are critical. Both Brønsted and Lewis acid sites can catalyze the rearrangement. For the rearrangement of allyl phenyl ether over Al-MCM-41, a direct relationship between the catalyst's acidity and the conversion has been observed, indicating that the reaction occurs at the acid sites within the pores. researchgate.net The strength of the acid sites can influence the reaction rate and the extent of subsequent reactions like cyclization or isomerization.

Pore Structure: The pore size and geometry of the solid catalyst play a crucial role in substrate accessibility and product selectivity, a phenomenon known as shape selectivity. For bulky substrates like this compound, the pore dimensions must be large enough to allow the reactant to access the active sites within the catalyst's internal structure. The larger pores of mesoporous materials like MCM-41 are generally more suitable for sterically demanding reactions compared to the micropores of many zeolites. researchgate.net The confinement of the reactants within the catalyst pores can also influence the transition state of the rearrangement, potentially leading to enhanced selectivity for a particular isomer. For example, in the rearrangement of allyl phenyl ether over various zeolites, the product distribution between the ortho-allylphenol and its cyclized derivative is dependent on the zeolite structure. researchgate.net

Table 3: Performance of Solid Acid Catalysts in the Claisen Rearrangement of Allyl Phenyl Ether (Representative Data)

| Entry | Catalyst | Substrate | Main Product(s) | Key Finding | Reference |

|---|---|---|---|---|---|

| 1 | Zeolite Beta (BEA) | Allyl phenyl ether | 2-allylphenol, 2,3-dihydro-2-methylbenzofuran | Conversion is higher compared to MOR and FAU zeolites. | researchgate.net |

| 2 | Al-MCM-41 | Allyl phenyl ether | 2-allylphenol, 2,3-dihydro-2-methylbenzofuran | Higher aluminum content leads to higher conversion. | researchgate.net |

Transition Metal Catalysis (Beyond Synthesis)

The Claisen rearrangement of allyl aryl ethers, a thermally allowed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, can be significantly accelerated and controlled through the use of transition metal catalysts. These catalysts can lower the activation energy of the reaction, allowing it to proceed under milder conditions and can influence the regioselectivity and stereoselectivity of the rearrangement. For sterically hindered substrates such as this compound, the choice of catalyst is crucial to overcoming the steric hindrance presented by the bulky ortho-substituent.

Palladium-Catalyzed Rearrangements

Palladium complexes are well-known to catalyze organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements, including the Claisen rearrangement. The mechanism of palladium-catalyzed Claisen rearrangement of allyl aryl ethers typically involves the formation of a π-allylpalladium intermediate. This process is believed to proceed through an oxidative addition of the palladium(0) catalyst to the allyl ether, cleaving the C-O bond. Subsequent reductive elimination then forms the C-C bond at the ortho-position of the aromatic ring.

For this compound, the bulky tert-butyl group at the ortho position presents a significant steric barrier. This steric hindrance can impede the approach of the palladium catalyst and the subsequent formation of the ortho-allyl phenol (B47542). Research on palladium-catalyzed Claisen rearrangements of other ortho-substituted allyl phenyl ethers has shown that the reaction rates are generally slower compared to their unsubstituted counterparts.

In a study on the palladium-catalyzed decarboxylative O-allylation of phenols, various substituted allyl phenyl ethers were synthesized. While this study does not directly investigate the Claisen rearrangement of this compound, it provides insights into the formation of sterically hindered ethers using palladium catalysis. The efficiency of such reactions can be influenced by the choice of ligands on the palladium catalyst, with bulkier ligands sometimes being necessary to facilitate the desired transformation.

Due to the steric hindrance of the o-tert-butyl group, the palladium-catalyzed Claisen rearrangement of this compound would likely require forcing conditions or specialized catalytic systems designed to accommodate bulky substrates. The primary product would be 2-allyl-6-tert-butylphenol. However, if both ortho positions were blocked, the rearrangement could potentially occur at the para position, though this is generally less favored.

Gold(I)-Catalyzed Rearrangements: Mechanistic and Synthetic Studies

Gold(I) complexes have emerged as powerful catalysts for a variety of organic transformations, including the Claisen rearrangement of allyl aryl ethers. The catalytic cycle is generally believed to be initiated by the coordination of the gold(I) catalyst to the alkene of the allyl group, which activates it towards the rearrangement. Mechanistic studies, including crossover experiments, suggest that the gold(I)-catalyzed Claisen rearrangement of allyl aryl ethers can proceed through an ionic mechanism involving an allyl cation intermediate. nih.gov This is in contrast to the concerted pericyclic mechanism of the thermal rearrangement.

The steric bulk of substituents on the allyl group has been shown to be a key variable in determining the product distribution in gold(I)-catalyzed rearrangements. nih.gov For substrates with bulky ortho-substituents like the tert-butyl group in this compound, the steric hindrance would likely play a significant role. Research on gold(I)-catalyzed rearrangements of substrates with ortho-positions blocked by other substituents has shown that the reaction can still proceed, sometimes leading to other cyclization products if suitable functional groups are present. acs.org

In the case of this compound, the gold(I) catalyst would activate the allyl group, facilitating the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form 2-allyl-6-tert-butylphenol. The reaction conditions, including the choice of gold catalyst, counter-ion, and solvent, would be critical in achieving good yields. It has been observed that in some gold-catalyzed reactions, a gold film can form, which itself can act as a heterogeneous catalyst for the rearrangement. acs.org

Nickel-Catalyzed Allyl Transfer Reactions

Nickel complexes are also effective catalysts for allyl transfer reactions, which are mechanistically related to the Claisen rearrangement. These reactions often involve the formation of a π-allylnickel intermediate, similar to palladium catalysis. Nickel catalysts can be used to effect the cleavage of allyl ethers, which is a competing process to the Claisen rearrangement. For instance, a combination of DIBAL and catalytic amounts of [NiCl2(dppp)] can readily cleave allyl ethers. organic-chemistry.org

However, nickel catalysts can also be employed to promote C-C bond formation. In nickel-catalyzed cross-coupling reactions, allyl alcohols can be coupled with aryl zinc reagents, proceeding through a π-allylnickel species. While not a direct Claisen rearrangement, these reactions demonstrate the ability of nickel to activate allylic systems. The steric environment of the substrate can influence the regioselectivity and efficiency of these reactions. For a sterically hindered substrate like this compound, the bulky ortho-tert-butyl group would likely disfavor the approach of the nickel catalyst, potentially requiring more reactive catalyst systems or harsher reaction conditions for a rearrangement to occur.

Organocatalysis and Hydrogen-Bonding Catalysis

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. For the Claisen rearrangement, hydrogen-bond donor catalysts have been shown to be effective. These catalysts, such as ureas, thioureas, and guanidinium ions, can accelerate the rearrangement by stabilizing the transition state through hydrogen bonding. nih.gov

The mechanism of this catalysis involves the formation of hydrogen bonds between the catalyst and the ether oxygen of the allyl aryl ether. This interaction polarizes the C-O bond, facilitating its cleavage and lowering the activation energy of the rearrangement. Computational studies have shown that the transition state of the catalyzed reaction exhibits greater charge separation compared to the uncatalyzed thermal rearrangement. nih.gov

For this compound, the steric bulk of the tert-butyl group could potentially hinder the approach of the organocatalyst to the ether oxygen. However, the catalytic center of many organocatalysts is often small and accessible. The effectiveness of a particular organocatalyst would depend on its size, shape, and hydrogen-bonding ability in relation to the sterically encumbered substrate. Substrates with electron-donating or electron-withdrawing groups have been shown to undergo rearrangement with significant rate acceleration in the presence of guanidinium ion catalysts, suggesting that these catalysts are tolerant of a range of electronic environments. nih.gov

Interfacial and Solvent Effects on Catalysis

The rate and selectivity of the Claisen rearrangement can be significantly influenced by the reaction medium. Solvent polarity, hydrogen-bonding ability, and the presence of interfaces can all play a crucial role in the catalysis of this rearrangement.

Polar solvents tend to accelerate the Claisen rearrangement, which is consistent with a transition state that is more polar than the ground state. acs.org For the acid-catalyzed Claisen rearrangement of allyl aryl ethers in trifluoroacetic acid (TFA), the rate of rearrangement increases exponentially with the fraction of TFA in a co-solvent mixture. rsc.org The presence of a small amount of water can also accelerate the reaction, highlighting the role of hydrogen bonding in stabilizing the transition state. rsc.org

Computational studies on the Claisen rearrangement of prenyl aryl ethers have shown that explicit solvent models, particularly with water, are crucial for accurately predicting the lowering of the activation barrier due to hydrogen bonding between the solvent and the transition state. nih.gov

Furthermore, reactions performed at the air-water interface, or "on-water," have been shown to exhibit significant rate accelerations for the Claisen rearrangement. nih.gov This "on-water" effect is attributed to the unique environment at the interface that can stabilize the transition state. For hydrophobic substrates like this compound, these interfacial effects could be particularly pronounced. The combination of acid catalysis and interfacial effects, such as in "on-droplet" experiments, has been shown to accelerate the Claisen rearrangement of allyl phenyl ether by more than tenfold. nih.gov

The table below summarizes the influence of various catalytic conditions on the Claisen rearrangement of analogous allyl aryl ethers, providing a basis for predicting the behavior of this compound.

| Catalyst/Condition | Substrate | Product(s) | Key Findings |

| Pd(PPh3)4 | 6-allyloxypurines | N1-allylhypoxanthine derivatives | Rearrangement occurs at N(1) position. |

| [(Ph3PAu)3O]BF4 | Propargyl vinyl ethers | Homoallenic alcohols | High selectivity for the acetylenic Claisen pathway. organic-chemistry.org |

| [NiCl2(dppp)]/DIBAL | Allyl ethers | Cleavage to corresponding alcohols | Effective for deprotection of allyl ethers. organic-chemistry.org |

| Guanidinium ion | Ester-substituted allyl vinyl ethers | γ,δ-unsaturated esters | Significant rate acceleration via H-bond stabilization. nih.gov |

| Trifluoroacetic acid | Allyl aryl ethers | ortho-allylphenols | Rate increases with acid concentration and small amounts of water. rsc.org |

| "On-droplet" (acid/interface) | Allyl phenyl ether | 2-allylphenol | >10x rate acceleration compared to bulk solution. nih.gov |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and energetics of molecules. It is particularly effective for investigating the mechanisms, selectivity, and energy landscapes of organic reactions such as the Claisen rearrangement, which is the characteristic reaction of Allyl o-tert-butylphenyl ether.

The Claisen rearrangement of aryl allyl ethers is a rsc.orgrsc.org-sigmatropic rearrangement that has been extensively studied using DFT. semanticscholar.org For this compound, this reaction involves the concerted cleavage of the O-C(allyl) bond and the formation of a new C-C bond between the allyl group's terminal carbon and the ortho-carbon of the phenyl ring. libretexts.org

DFT calculations are employed to locate and characterize the geometry of the transition state (TS) connecting the reactant ether to the cyclohexadienone intermediate. rsc.orgresearchgate.net These studies consistently show a six-membered, cyclic transition state, often adopting a distorted chair conformation to minimize steric strain. researchgate.net The calculations can precisely determine key geometric parameters of this fleeting structure, such as the lengths of the partially broken and newly forming bonds. For the related rearrangement of allyl p-tolyl ether, DFT calculations at the B3LYP/6-31G* level indicated an O-C(allyl) breaking bond distance of 2.12 Å and a C-C forming bond distance of 2.2 Å in the transition state. researchgate.net While some studies propose a concerted mechanism, others, particularly for catalyzed rearrangements, suggest a stepwise process proceeding through tight-ion-pair intermediates. nih.govrsc.org

| Parameter | Description | Finding Source |

| Reaction Type | rsc.orgrsc.org-sigmatropic rearrangement | organic-chemistry.org |

| Transition State | Six-membered cyclic structure | libretexts.org |

| TS Conformation | Typically a distorted chair | researchgate.net |

| Mechanism | Generally concerted, can be stepwise in catalyzed variants | researchgate.netnih.govrsc.org |

This table summarizes the general mechanistic findings for the Claisen rearrangement of aryl allyl ethers as elucidated by DFT calculations.

DFT calculations are highly effective in predicting the regioselectivity of chemical reactions by comparing the activation energies of different possible pathways. In the case of this compound, the bulky tert-butyl group at one ortho position (C2) sterically hinders the approach of the allyl group.

Computational models can quantify this steric effect. The transition state for rearrangement to the substituted C2 position would involve significant steric repulsion between the tert-butyl group and the allyl chain. In contrast, the transition state leading to rearrangement at the unsubstituted ortho position (C6) is sterically unencumbered and thus energetically more favorable. nsf.gov DFT calculations would predict a substantially lower activation barrier for the C6 pathway, explaining the high regioselectivity observed experimentally for such substituted ethers. nsf.govacs.org Should both ortho positions be blocked, computational studies can model the subsequent, higher-energy Cope rearrangement that would lead to the para-substituted product. organic-chemistry.org

| Rearrangement Pathway | Steric Hindrance | Predicted Activation Energy (Relative) | Predicted Outcome |

| To C2 Position | High (from tert-butyl group) | High | Disfavored |

| To C6 Position | Low (unsubstituted) | Low | Favored Product |

| To C4 Position | N/A (requires subsequent Cope rearrangement) | Very High | Only if both ortho positions are blocked |

This interactive table illustrates the predicted regioselectivity for the Claisen rearrangement of this compound based on steric effects modeled by DFT.

By calculating the energies of the reactant, transition state(s), intermediates, and products, DFT can map the entire potential energy surface of a reaction. For the Claisen rearrangement of this compound, the energy profile begins with the stable ether reactant. The system must then surmount an activation energy barrier to reach the high-energy transition state. researchgate.net

| Species | Description | Relative Energy (kcal/mol) - Model System |

| Reactant | Allyl phenyl ether | 0.0 |

| Transition State | Cyclic, concerted structure | +38.0 |

| Intermediate | 6-allylcyclohexa-2,4-dien-1-one | (Lower than TS) |

| Product | o-allylphenol | ~ -20.0 |

This table presents a representative energy profile for the parent Claisen rearrangement, based on DFT calculations. rsc.orgnih.gov The values provide a model for the rearrangement of the title compound.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity based on the interactions between molecular orbitals. Frontier Molecular Orbital (FMO) theory, in particular, simplifies this by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.me

The Claisen rearrangement is a pericyclic reaction, and its reactivity can be analyzed through the lens of FMO theory. wikipedia.org Substituents on the phenyl ring can alter the energy levels of the frontier orbitals, thereby influencing the reaction rate. The tert-butyl group on this compound acts as a weak electron-donating group through hyperconjugation.

Computational studies show that electron-donating groups tend to raise the energy of the HOMO of the aromatic ring system. acs.org According to FMO theory, a higher-energy HOMO can lead to a smaller HOMO-LUMO energy gap between interacting fragments within the molecule, which generally corresponds to a lower activation barrier and an increased reaction rate. Conversely, electron-withdrawing groups lower the HOMO energy, potentially slowing the reaction. Thus, MO calculations can provide a qualitative and quantitative understanding of how substituents like the tert-butyl group modulate the electronic properties and inherent reactivity of the ether. acs.orgnih.gov

Computational methods allow for the calculation of partial atomic charges, providing a detailed picture of electron distribution within a molecule during a reaction. Techniques such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign these charges.

In the ground state of this compound, a significant negative partial charge resides on the electronegative ether oxygen atom. As the molecule proceeds towards the transition state for the Claisen rearrangement, the charge distribution shifts. Although the reaction is concerted, there is a degree of charge separation in the transition state. Topological analysis of the electron localization function (ELF) for the parent allyl phenyl ether has shown that the electronic structure of the transition state features non-bonding electron density near the ortho-carbon (C6), which serves as a "bridgehead" for the formation of the new C-C bond. rsc.org This analysis reveals a complex evolution of electron density, where the C-O bond undergoes heterolytic cleavage and electron density is redistributed to facilitate the formation of the new C-C and C=O bonds in the intermediate. rsc.orgrsc.org

Identification and Characterization of Fleeting Intermediates (e.g., 6-allyl-2,4-cyclohexadienones)

The Claisen rearrangement of this compound proceeds through a short-lived, high-energy intermediate. The identification and characterization of these fleeting intermediates are crucial for a complete understanding of the reaction mechanism. Computational chemistry plays a vital role in this endeavor, as these intermediates are often too unstable to be isolated and studied experimentally.

The generally accepted mechanism for the aromatic Claisen rearrangement involves a concerted faccts.defaccts.de-sigmatropic shift to form a dienone intermediate. In the case of this compound, this intermediate is a substituted 6-allyl-2,4-cyclohexadienone. This dienone then rapidly tautomerizes to the final, more stable phenolic product.

Computational studies, often employing Density Functional Theory (DFT), can model the entire reaction pathway, including the transition states and the intermediate structures. These calculations provide valuable information on the geometries, energies, and electronic structures of these transient species. For the Claisen rearrangement of the closely related allyl phenyl ether, the intermediate has been identified as 6-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one. rsc.org The electronic structure of the transition state leading to this intermediate has been analyzed, revealing the process of dearomatization of the phenyl ring. rsc.org

Recent experimental advances, such as droplet imbibition mass spectrometry, have enabled the direct capture and detection of these short-lived ketone intermediates in Claisen rearrangements. nih.gov These experimental findings are often corroborated by computational calculations that confirm the identity and stability of the observed intermediates. For example, DFT calculations have confirmed that the capture of the ketone intermediate is feasible and that the subsequent tautomerization to the phenol (B47542) is thermodynamically highly favorable. nih.gov

| Intermediate | Computational Characterization | Significance |

|---|---|---|

| 6-allyl-6-tert-butyl-2,4-cyclohexadienone | DFT calculations can determine its optimized geometry, vibrational frequencies, and relative energy compared to the reactant and product. | Confirms the concerted nature of the Claisen rearrangement and provides insight into the subsequent tautomerization step. |

| Transition State for faccts.defaccts.de-sigmatropic shift | Characterized by a single imaginary frequency corresponding to the C-C bond formation and C-O bond cleavage. | Its calculated energy determines the activation barrier and thus the theoretical rate of the rearrangement. |

Reactions and Transformations Beyond Claisen Rearrangement

O-Deallylation Reactions

The removal of the allyl protecting group from allyl o-tert-butylphenyl ether is a crucial step in synthetic sequences where the phenolic hydroxyl group requires temporary masking. Several methods have been developed for this O-deallylation, each with its own mechanistic nuances and substrate scope.

A facile method for the O-deallylation of allylic ethers, including aryl allyl ethers, involves the use of tert-butyllithium (B1211817) (t-BuLi). organic-chemistry.orgnih.govresearchgate.net This reaction proceeds via a proposed SN2' mechanism, where the organolithium compound attacks the terminal carbon of the allyl group, leading to the cleavage of the C-O bond and liberation of the corresponding phenoxide. organic-chemistry.org The reaction is typically carried out at low temperatures in a hydrocarbon solvent like n-pentane to afford the phenol (B47542) in excellent yield. organic-chemistry.org A key advantage of this method is its efficiency and selectivity, even in the presence of other sensitive functional groups. organic-chemistry.org

The general reaction is as follows:

Ar-O-CH2-CH=CH2 + t-BuLi → Ar-OLi + (CH3)3C-CH2-CH=CH2

Table 1: tert-Butyllithium Mediated O-Deallylation of Allyl Ethers

| Substrate (Allyl Ether) | Product (Alcohol/Phenol) | Yield (%) | Reference |

| Allyl n-octyl ether | n-Octanol | 98 | organic-chemistry.org |

| Allyl cyclohexyl ether | Cyclohexanol | 99 | organic-chemistry.org |

| Allyl phenyl ether | Phenol | 97 | organic-chemistry.org |

Note: Data for analogous compounds is presented due to the lack of specific literature data for this compound.

Palladium-based catalysts are widely employed for the deprotection of allyl ethers under mild conditions. organic-chemistry.orgorganic-chemistry.org These methods are highly valued for their compatibility with a wide range of functional groups. organic-chemistry.org A common strategy involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a nucleophilic scavenger. google.com The mechanism typically involves the formation of a π-allylpalladium complex, which is then attacked by the nucleophile to release the free phenol. organic-chemistry.org Another approach utilizes 10% palladium on carbon (Pd/C) under basic conditions, which is suggested to proceed through a single electron transfer (SET) process. researchgate.net

Table 2: Palladium-Catalyzed Deprotection of Aryl Allyl Ethers

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Pd(PPh3)4 / K2CO3 | 4-Methoxyphenyl (B3050149) allyl ether | 4-Methoxyphenol | 95 | organic-chemistry.org |

| 10% Pd/C / K2CO3 | Phenyl allyl ether | Phenol | 92 | researchgate.net |

| Pd(PPh3)4 / Pyrrolidine | Phenyl allyl ether | Phenol | - | google.com |

Note: Data for analogous compounds is presented due to the lack of specific literature data for this compound.

Oxidative cleavage provides an alternative route to deallylation, directly converting the allyl ether to the corresponding phenol. One-pot methods have been developed that utilize an oxidizing agent to cleave the allyl group under near-neutral pH conditions. organic-chemistry.org A common approach involves the hydroxylation of the allyl double bond, followed by periodate (B1199274) scission of the resulting diol. organic-chemistry.org Another method employs an oxoammonium salt as the oxidant in a biphasic solvent system to furnish the corresponding carbonyl compounds, which in the case of aryl allyl ethers, would lead to the phenol. nih.govrsc.org

Table 3: Oxidative Cleavage of Allyl Ethers

| Reagent System | Substrate Type | Product Type | Reference |

| OsO4 (cat.), NaIO4 | O- and N-allyl groups | Deprotected alcohol/amine | organic-chemistry.org |

| Oxoammonium salt | Allyl ethers | Aldehydes/Ketones (Phenols from aryl allyl ethers) | nih.govrsc.org |

Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Rearrangement Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of the Claisen rearrangement products of allyl o-tert-butylphenyl ether. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the resulting 2-allyl-6-tert-butylphenol.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-allyl-6-tert-butylphenol exhibits characteristic signals that confirm the migration of the allyl group to the ortho position of the phenol (B47542). Key resonances include those for the aromatic protons, the vinyl protons of the allyl group, and the methylene protons adjacent to the aromatic ring. The hydroxyl proton also gives a distinct signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for the aromatic carbons, the carbons of the tert-butyl group, and the carbons of the allyl group. The chemical shifts of these carbons are indicative of their electronic environment and connectivity.

While direct NMR detection of the transient cyclohexadienone intermediate in the Claisen rearrangement of allyl aryl ethers is challenging due to its short lifetime, specialized NMR techniques and model compounds can provide insights into its structure. acs.orgnih.gov The rearrangement is known to proceed through a non-aromatic intermediate, 6-allyl-2,4-cyclohexadienone, which rapidly tautomerizes to the final phenol product. libretexts.org

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for 2-allyl-6-tert-butylphenol.

Mass Spectrometry (MS) for Reaction Monitoring and Intermediate Detection (e.g., Droplet Imbibition MS)

Mass spectrometry (MS) is a powerful technique for monitoring the progress of the Claisen rearrangement and for detecting reaction intermediates. By analyzing the mass-to-charge ratio of the ions produced from the reaction mixture, MS can identify the starting material, the final product, and any transient species.

A particularly innovative MS technique, droplet imbibition mass spectrometry , has been successfully employed to capture and characterize fleeting intermediates in Claisen rearrangements. acs.orgnih.gov This method involves introducing reactants into rapidly moving, charged microdroplets. acs.orgnih.gov The high surface area and unique reaction environment within the droplets can accelerate the reaction, allowing for the detection of short-lived intermediates that would otherwise be difficult to observe. acs.orgnih.gov

In the context of the Claisen rearrangement of allyl phenyl ethers, droplet imbibition MS has enabled the first direct capture and detection of the short-lived ketone intermediate, 6-allylcyclohexa-2,4-dien-1-one. acs.orgnih.gov This was achieved by reacting the intermediate with n-butylamine within the droplet, forming a stable derivative that could be readily analyzed by tandem MS. acs.orgnih.gov

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis and Kinetic Studies

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in the starting material and the product of the Claisen rearrangement.

This compound (starting material): The IR spectrum will show characteristic peaks for the C-O-C ether linkage, the C=C double bond of the allyl group, and the aromatic ring.

2-allyl-6-tert-butylphenol (product): The IR spectrum of the product will be significantly different, with the appearance of a broad O-H stretching band characteristic of a phenol, and the disappearance of the ether C-O-C stretch. The peaks for the allyl group and the aromatic ring will remain.

UV-Vis Spectroscopy: UV-Vis spectroscopy can be utilized for kinetic studies of the Claisen rearrangement. thermofisher.comjascoinc.com By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. nih.gov The formation of the phenolic product, which has a different chromophore and thus a different UV-Vis absorption spectrum compared to the starting ether, allows for this kinetic analysis.

The following table highlights the key IR absorption bands for the starting material and product.

Chromatographic Techniques (e.g., GC, HPLC, TLC) for Reaction Monitoring and Product Separation

Chromatographic techniques are essential for both monitoring the progress of the Claisen rearrangement and for separating the desired product from the starting material and any byproducts.

Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of the starting material spot and the appearance of the product spot can be observed.

Gas Chromatography (GC): GC is a powerful technique for quantitative analysis of the reaction mixture. It separates the components based on their boiling points and interactions with the stationary phase. By calibrating with known standards, the conversion of the starting material and the yield of the product can be accurately determined.

High-Performance Liquid Chromatography (HPLC): HPLC is another highly effective method for both monitoring the reaction and for purifying the product. sielc.comresearchgate.netnih.gov Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly used for the separation of phenolic compounds. sielc.comnih.gov

The table below outlines the general principles of these chromatographic techniques in the context of the Claisen rearrangement of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov If the product of the Claisen rearrangement, 2-allyl-6-tert-butylphenol, or any of its derivatives can be obtained as a single crystal, X-ray crystallography can provide unequivocal proof of its structure.

This technique involves directing a beam of X-rays onto the crystal and analyzing the resulting diffraction pattern. wikipedia.orgnih.gov The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing a complete and unambiguous picture of the molecule's solid-state conformation. While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled.

Advanced Synthetic Applications and Derivatization Strategies

Synthesis of Substituted Phenols (e.g., 2-Allyl-4-tert-butylphenol)

The thermal Claisen rearrangement of allyl aryl ethers is a well-established and powerful method for the synthesis of ortho-allyl phenols. nih.govsemanticscholar.orglibretexts.org In the case of Allyl o-tert-butylphenyl ether, heating the compound initiates a concerted, intramolecular rearrangement to selectively yield 2-Allyl-6-tert-butylphenol. However, due to the steric hindrance from the ortho-tert-butyl group, the rearrangement to the less hindered para position can also occur, leading to the formation of 4-Allyl-2-tert-butylphenol. The reaction proceeds through a cyclic, six-membered transition state, where the allyl group migrates from the oxygen atom to a carbon atom of the aromatic ring. semanticscholar.orgbyjus.com

The general transformation involves heating the ether, often in a high-boiling solvent or neat, to temperatures typically ranging from 150 to 250°C. semanticscholar.org The reaction is driven by the formation of the more thermodynamically stable phenolic C-H bond and the aromatic system's re-aromatization.

Reaction Scheme for the Claisen Rearrangement

| Reactant | Product | Conditions |

| This compound | 2-Allyl-6-tert-butylphenol | Thermal (Heat) |

This rearrangement is a key step as it transforms a simple ether into a functionalized phenol (B47542), which then becomes a valuable intermediate for a wide array of further chemical modifications.

Preparation of Heterocyclic Compounds (e.g., Benzofurans, Benzopyrans)

The 2-allylphenol (B1664045) derivative obtained from the Claisen rearrangement of this compound is a versatile precursor for the synthesis of various oxygen-containing heterocyclic compounds, most notably benzofurans and benzopyrans. These structural motifs are prevalent in a wide range of natural products and pharmaceutically active compounds. morressier.comnih.govresearchgate.net

The synthesis of these heterocycles typically involves the cyclization of the ortho-allylphenol derivative. Various strategies can be employed to achieve this transformation, often involving transition metal catalysis or acid-catalyzed processes. For instance, the intramolecular cyclization of o-allylphenols can be achieved through oxidative cyclization methods. nih.gov

General Strategies for Heterocycle Synthesis from o-Allylphenols:

| Heterocycle | General Approach |

| Benzofurans | Oxidative cyclization of the allyl side chain. This can be achieved using various reagents, often involving palladium or gold catalysts. morressier.comnih.govresearchgate.net |

| Benzopyrans | Electrophilic cyclization of the allyl group onto the phenolic oxygen. This can be promoted by various electrophiles under controlled reaction conditions. nih.gov |

While specific examples starting directly from 2-allyl-6-tert-butylphenol are not extensively detailed in the provided search results, the general reactivity patterns of o-allylphenols strongly support its utility as a precursor for these important heterocyclic systems.

Incorporation into Complex Molecular Architectures (e.g., Biologically Active Scaffolds)

The functionalized phenol, 2-allyl-6-tert-butylphenol, derived from this compound, holds potential for incorporation into more complex and biologically active molecular architectures. The presence of the hydroxyl, allyl, and sterically demanding tert-butyl groups provides multiple points for further synthetic modifications. While direct examples of incorporating this specific moiety into complex bioactive scaffolds were not prominently found, the related compound, 2,4-di-tert-butylphenol, has been identified as a bioactive compound with various activities. nih.govresearchgate.net This suggests that derivatives of 2-allyl-6-tert-butylphenol could also exhibit interesting biological properties and serve as valuable synthons in medicinal chemistry.

The synthesis of complex molecules often relies on the strategic use of building blocks that can undergo a series of transformations to construct the final intricate structure. The 2-allyl-6-tert-butylphenol unit can be envisaged as a key intermediate in the synthesis of novel antioxidants, anti-inflammatory agents, or other therapeutic compounds. For instance, the phenolic hydroxyl can be further etherified or esterified, while the allyl group can undergo a variety of transformations such as oxidation, reduction, or addition reactions to build more complex side chains.

Domino and Cascade Reactions Involving Claisen Rearrangement

The Claisen rearrangement can be ingeniously integrated into domino and cascade reaction sequences, allowing for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation. organic-chemistry.orgnih.govorganic-chemistry.orgnsf.govpitt.edu These sequential transformations, where the product of one reaction becomes the substrate for the next, are highly efficient in terms of atom economy and procedural simplicity.

A domino sequence can be initiated by the Claisen rearrangement of an allyl aryl ether, with the resulting ortho-allylphenol undergoing a subsequent in-situ reaction. Examples of such sequences include a Claisen rearrangement followed by an intramolecular cyclization to form heterocyclic structures. nsf.gov While a specific domino reaction starting with this compound is not explicitly detailed in the search results, the general principle is well-established for substituted allyl aryl ethers.

Conceptual Domino Reaction Involving Claisen Rearrangement:

| Initial Step | Subsequent Step(s) | Final Product Type |

| Claisen Rearrangement of this compound | Intramolecular cyclization (e.g., hydroalkoxylation, hydroamination) | Heterocyclic compounds |

| Claisen Rearrangement of this compound | Ene reaction | Polycyclic structures |

| Claisen Rearrangement of this compound | Metathesis reaction | Fused-ring systems |

These cascade reactions represent an elegant and powerful strategy in modern organic synthesis, and the reactivity of this compound and its rearranged product makes them prime candidates for the development of novel and efficient synthetic methodologies.

Conclusion and Future Research Perspectives

Summary of Key Findings and Challenges in Allyl o-tert-butylphenyl Ether Chemistry

The chemistry of this compound is fundamentally dominated by the uq.edu.auuq.edu.au-sigmatropic Claisen rearrangement, a thermally induced, intramolecular process that converts it into 2-allyl-6-tert-butylphenol. quora.comlibretexts.orglibretexts.org This reaction proceeds through a concerted, cyclic transition state, leading to a predictable regioisomeric product where the allyl group migrates to the ortho position. libretexts.org

The most significant challenge in the chemistry of this specific ether is the substantial steric hindrance imposed by the o-tert-butyl group. This bulky substituent presents several key difficulties:

Reaction Kinetics: The steric crowding around the reaction center likely increases the activation energy of the rearrangement, necessitating high temperatures for the uncatalyzed thermal reaction. organic-chemistry.org Such harsh conditions can limit the reaction's applicability and may lead to undesired side reactions or decomposition.

Catalyst Efficacy: While Lewis acids and transition metals are known to catalyze Claisen rearrangements, the steric shield provided by the tert-butyl group can impede the coordination of a catalyst to the ether oxygen, potentially rendering many catalytic systems ineffective. rsc.org

Synthesis: The synthesis of the starting material, this compound, can itself be challenging. Standard Williamson ether synthesis, for instance, may proceed with lower yields due to the hindered nature of the parent phenol (B47542), 2-tert-butylphenol.

These challenges underscore the need for more advanced synthetic and catalytic methodologies to efficiently manipulate this sterically congested molecule under milder conditions.

Emerging Trends in Claisen Rearrangement Research

Research into the Claisen rearrangement is dynamic, with several key trends emerging that could be applied to substrates like this compound. These trends focus on improving efficiency, control, and environmental sustainability.

Catalysis over Stoichiometric Promotion: The field has seen a significant shift from high-temperature thermal reactions to catalyzed processes that proceed under milder conditions. This includes the use of transition metals (e.g., gold, platinum, rhodium, nickel), Lewis acids, and organocatalysts. rsc.orgmdpi.com

Asymmetric Catalysis: A major frontier is the development of enantioselective Claisen rearrangements. By using chiral catalysts, it is possible to control the formation of new stereocenters, a goal of high importance in the synthesis of complex molecules like natural products. rsc.orgingentaconnect.comacs.org

Computational Chemistry: The application of computational methods, particularly Density Functional Theory (DFT), has become invaluable. These tools allow for detailed mechanistic investigations, the calculation of activation barriers, and the prediction of substituent and catalyst effects, guiding experimental work. nsf.govacs.orguq.edu.au

Tandem and Cascade Reactions: Modern synthetic strategies increasingly incorporate the Claisen rearrangement into tandem or cascade sequences. For example, an in-situ formation of an allyl vinyl ether followed immediately by its rearrangement can build molecular complexity in a single step. mdpi.com

Green Chemistry Approaches: There is growing interest in making the reaction more environmentally benign. This includes the exploration of solvent effects and the use of unconventional media, with "on water" reactions showing rate accelerations due to the stabilization of polar transition states at the oil/water interface. acs.org

Potential Avenues for Further Exploration

Building on current trends, future research on this compound and related sterically hindered systems can be directed toward several promising areas.

The primary goal is to overcome the steric barrier presented by the tert-butyl group to enable low-temperature rearrangement. Research should focus on developing catalysts with high activity and tolerance for steric bulk. Smaller, highly active Lewis acids or specialized transition metal complexes could be effective.

| Catalyst Class | Potential Advantages for Hindered Substrates | Representative Metals/Types |

| Transition Metal Catalysts | Can operate through diverse mechanisms, potentially less sensitive to steric bulk around the oxygen atom. mdpi.com | Au(I), Pt(II), Ni(II), Rh(II), In(III) mdpi.com |

| Organocatalysts | Avoids use of precious or toxic metals; can be designed for high stereoselectivity. mdpi.com | Chiral Phosphoric Acids, Guanidinium Salts mdpi.com |

| Brønsted/Lewis Acids | Can accelerate the reaction by polarizing the C-O bond. rsc.org | AlCl₃, BCl₃, TiCl₄ (requires careful selection to avoid degradation) |

Computational chemistry offers a powerful, predictive tool for navigating the challenges of this system without extensive empirical screening. uq.edu.auuq.edu.au Future studies should involve:

Modeling the Transition State: Performing high-level DFT calculations to precisely quantify the activation energy barrier for the thermal rearrangement of this compound. This would provide a baseline to evaluate the efficacy of potential catalysts.

In Silico Catalyst Screening: Modeling the interaction of various Lewis acids and transition metal catalysts with the substrate to predict binding affinities and the reduction in the activation barrier. This can identify the most promising candidates for experimental validation.

Analysis of Electronic vs. Steric Effects: Deconvoluting the electronic contribution of the alkyl group from its steric influence to provide a more nuanced understanding of its role in the reaction mechanism. acs.org

While the rearrangement of this compound itself does not create a stereocenter, the principles can be extended to stereoselective transformations. Future work could explore substrates where the allyl group is substituted (e.g., a crotyl group), leading to the formation of a chiral center in the product. The key challenge would be to develop a chiral catalytic system that can effectively induce asymmetry in such a sterically demanding environment. acs.org Drawing inspiration from recent successes in creating all-carbon quaternary stereocenters using chiral catalysts, this avenue represents a significant long-term goal in expanding the synthetic utility of this class of rearrangements. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing allyl o-tert-butylphenyl ether, and how can reaction efficiency be optimized?

this compound is typically synthesized via nucleophilic substitution, where allyl bromide reacts with sodium o-tert-butylphenoxide under controlled conditions. Key parameters include temperature (60–80°C), solvent choice (e.g., THF or DMF), and stoichiometric ratios to minimize side reactions like hydrolysis. Purification via column chromatography or distillation is critical to isolate the product. Experimental optimization can be guided by monitoring reaction progress with TLC or GC-MS .

Q. What safety protocols are essential for handling allyl ethers like this compound in laboratory settings?

Allyl ethers are highly flammable (flash points <30°C) and reactive. Storage under inert gas (e.g., N₂) in flame-proof refrigerators is mandatory. Use CO₂ or dry chemical extinguishers for fires. Personal protective equipment (PPE), including neoprene gloves and face shields, is required to prevent skin/eye contact. Ventilation systems must mitigate vapor exposure, which can cause respiratory irritation or dizziness .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Characterization involves NMR (¹H/¹³C) to confirm the ether linkage and tert-butyl group integrity. GC-MS or HPLC assesses purity (>98% typically required for research-grade material). FT-IR can verify the absence of residual hydroxyl groups from incomplete substitution. Cross-referencing with spectral databases (e.g., SDBS) ensures accuracy .

Advanced Research Questions

Q. What computational methods are effective in modeling the Claisen rearrangement of this compound?

Density Functional Theory (DFT) with functionals like B3LYP/6-31G(d) accurately predicts activation barriers and transition states. Benchmarking against high-level methods (e.g., CBS-QB3 or SCS-MP2) validates computational protocols. Solvent effects (e.g., water accelerating rearrangements via hydrogen bonding) can be incorporated using continuum models (PCM). These studies guide experimental design by identifying rate-limiting steps and substituent effects .

Q. How do transition-metal catalysts influence the cleavage or functionalization of allyl ethers in complex syntheses?

Rhodium catalysts (e.g., RhCl(PPh₃)₃) enable selective cleavage of allyl ethers under mild acidic conditions, preserving sensitive functional groups. Palladium(0) complexes facilitate π-allyl intermediate formation for cross-coupling reactions. Kinetic studies (e.g., Eyring analysis) and isotopic labeling (²H/¹³C) elucidate mechanisms, such as oxidative addition or associative pathways .

Q. What role does this compound play in polymerization or copolymerization processes?

The allyl group participates in radical copolymerization with monomers like styrene or acrylates, forming thermosetting resins. The tert-butyl substituent enhances steric hindrance, modulating polymer rigidity and thermal stability (Tg >150°C). Kinetic studies using DSC or SEC determine reactivity ratios (e.g., r₁ for allyl ether vs. r₂ for maleic anhydride) to tailor copolymer composition .

Q. How can enzymatic catalysis be leveraged for stereoselective modifications of allyl ether derivatives?

Flavin-dependent monooxygenases (e.g., from Pseudomonas oleovorans) catalyze asymmetric epoxidation of allyl ethers, achieving enantiomeric excess (ee) >90%. Directed evolution optimizes enzyme activity toward bulky substrates like o-tert-butylphenyl groups. Computational docking (AutoDock) and MD simulations predict substrate-enzyme interactions to rationalize stereoselectivity .

Notes

- All chemical names are fully spelled out; existing acronyms (DFT, GC-MS) are standard in research contexts.

- Methodological focus emphasizes experimental design, data interpretation, and advanced techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.